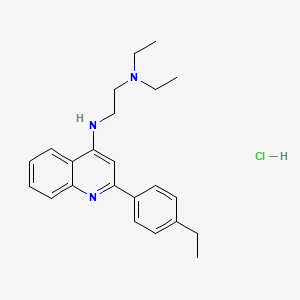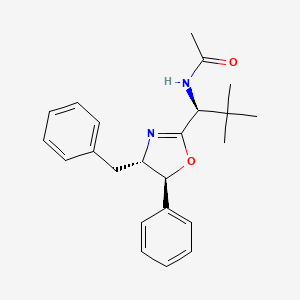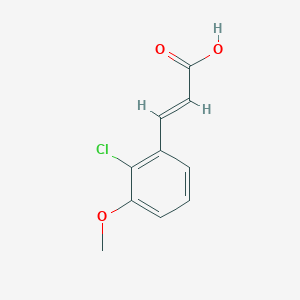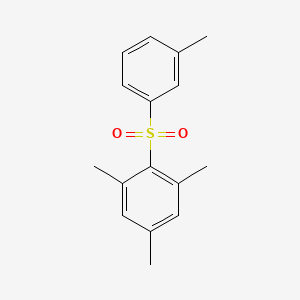![molecular formula C14H17N3O3 B11944609 N'-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11944609.png)
N'-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.31 g/mol This compound is known for its unique structure, which includes a piperidine ring, a hydrazide group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 2-oxo-3-piperidinecarbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, at a controlled temperature . The reaction mixture is then stirred for several hours to ensure complete condensation, followed by purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group in the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various electrophiles or nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-Chlorophenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide
- N’-[(4-Hydroxy-3-methoxyphenyl)methylidene]-2-(3-methoxyphenoxy)acetohydrazide
- N’-[(3-Hydroxy-4-methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide
Uniqueness
N’-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the piperidinecarbohydrazide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C14H17N3O3 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C14H17N3O3/c1-20-11-6-4-10(5-7-11)9-16-17-14(19)12-3-2-8-15-13(12)18/h4-7,9,12H,2-3,8H2,1H3,(H,15,18)(H,17,19)/b16-9+ |
InChI Key |
LCFFVTOARROQPJ-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2CCCNC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2CCCNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


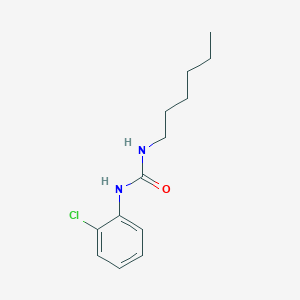
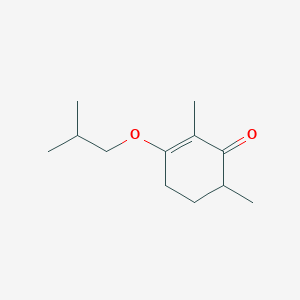
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-ethoxyaniline](/img/structure/B11944541.png)


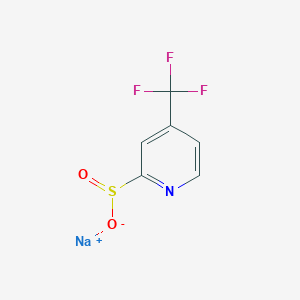
![N,N'-bis[(4-methylphenyl)sulfonyl]cystine](/img/structure/B11944564.png)
